2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-[2-(propan-2-YL)phenyl]acetamide
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Overview
Description
2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-[2-(propan-2-YL)phenyl]acetamide is a complex organic compound with a unique structure that includes a quinoline ring, a morpholine sulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-[2-(propan-2-YL)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-[2-(propan-2-YL)phenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinoline derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-[2-(propan-2-YL)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The quinoline ring may interact with enzymes or receptors, while the morpholine sulfonyl group can enhance solubility and bioavailability. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with sulfonyl or acetamide groups. Examples include:
- 4-Hydroxy-2-quinolones
- Quinoline-2,4-diones
- Morpholine-substituted quinolines
Uniqueness
What sets 2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-[2-(propan-2-YL)phenyl]acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine sulfonyl group enhances its solubility and potential bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H29N3O4S2 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-(4-methyl-6-morpholin-4-ylsulfonylquinolin-2-yl)sulfanyl-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C25H29N3O4S2/c1-17(2)20-6-4-5-7-22(20)26-24(29)16-33-25-14-18(3)21-15-19(8-9-23(21)27-25)34(30,31)28-10-12-32-13-11-28/h4-9,14-15,17H,10-13,16H2,1-3H3,(H,26,29) |
InChI Key |
DWZIGYRIZPMAFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)SCC(=O)NC4=CC=CC=C4C(C)C |
Origin of Product |
United States |
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